4,4'-Stilbenedicarboxylic acid

Catalog No.
S618244
CAS No.
100-31-2
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Stilbenedicarboxylic acid

CAS Number

100-31-2

Product Name

4,4'-Stilbenedicarboxylic acid

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+

InChI Key

SBBQDUFLZGOASY-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Synonyms

4,4'-stilbenedicarboxylic acid

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O

The exact mass of the compound 4,4'-Stilbenedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40932. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Stilbenedicarboxylic acid (SDC or SDA) is a rigid, extended, conjugated dicarboxylic acid primarily procured as a structural linker for mesoporous metal-organic frameworks (MOFs) and as a performance-enhancing co-monomer in advanced polyesters. Featuring two benzoic acid groups bridged by a trans-ethylene double bond, it offers a distinct combination of extended molecular length (greater than biphenyl or benzene analogs), inherent photoluminescence, and high thermal stability. In industrial and laboratory procurement, this compound is selected when standard aromatic dicarboxylic acids—such as terephthalic acid or 4,4'-biphenyldicarboxylic acid—fail to provide the necessary pore aperture, framework void volume, low-temperature polymer toughness, or solid-state fluorescence required for specific material applications.

Research Fit

MOF linker for stimuli-responsive frameworks with reversible phase transition
Rigid, luminescent core for photophysical and optical applications
Comonomer for high-impact polyesters requiring low-temperature toughness
Dual carboxylic acid functionality for coordination and condensation chemistry

Substituting 4,4'-stilbenedicarboxylic acid with shorter or non-conjugated analogs like terephthalic acid (BDC) or 4,4'-biphenyldicarboxylic acid (BPDC) fundamentally alters the resulting material's properties. In MOF synthesis, the specific length and rigidity of the stilbene linker are mathematically required to achieve mesoporous architectures (pores > 2 nm); shorter linkers invariably collapse the geometry into the microporous regime, restricting guest molecule access [1]. In polymer chemistry, replacing SDC entirely with BDC eliminates the unique chain-stiffening and energy-absorbing characteristics imparted by the stilbene moiety, leading to a quantifiable reduction in low-temperature impact strength [2]. Furthermore, the lack of the conjugated trans-ethylene bridge in biphenyl analogs eliminates the specific excimer luminescence pathways exploited in optical sensors, making generic substitution unviable for electro-optical applications.

Substitution Risk

Replacing with bibenzyl analog (H2BBDC) may eliminate reversible framework flexibility, leading to rigid non-switchable MOFs.
Dynamic behavior mismatch
Substituting with biphenyl analog (H2BPDC) may reduce photoluminescence and lower thermal stability of the derived frameworks.
Optical & thermal property shift

Low-Temperature Polymer Impact Strength Enhancement

When used as a co-monomer in polyester synthesis, 4,4'-stilbenedicarboxylic acid significantly enhances mechanical toughness at sub-zero temperatures. A copolyester formulated with 40 mol% trans-4,4'-stilbenedicarboxylic acid and 60 mol% terephthalic acid achieved a notched Izod impact strength of 14 ft-lb/in. at -40°C. In contrast, conventional polyesters lacking the stilbene modification typically exhibit low-temperature impact strengths of less than 2.0 ft-lb/in. [1].

Evidence DimensionNotched Izod impact strength at -40°C
Target Compound Data14 ft-lb/in. (40 mol% SDC formulation)
Comparator Or Baseline< 2.0 ft-lb/in. (Standard terephthalic acid baseline)
Quantified Difference> 7-fold increase in low-temperature impact strength
ConditionsInjection-molded copolyester with 1,4-cyclohexanedimethanol

Procuring SDC as a co-monomer is essential for engineering plastics that must survive extreme cold environments without brittle failure.

MOF Dynamic Behavior
Head-to-head
Flexible (H2SDC) vs. Rigid (H2BBDC)
Reported reversible gate-opening transition in isoreticular MOFs
Binary outcome: flexible vs. rigid framework response

MOF Pore Size Expansion via Linker Elongation

The extended molecular length of 4,4'-stilbenedicarboxylic acid is critical for synthesizing mesoporous frameworks that surpass the physical limits of shorter linkers. In the synthesis of the aluminum-based MOF CYCU-3, the use of SDC yields open channels of 3.0 nm and a pore volume of 1.39 cm³/g. This represents a structural expansion over traditional Al-MOFs built with terephthalic acid (e.g., MIL-53), which are strictly microporous with pore sizes well below 1.0 nm[1].

Evidence DimensionOpen channel diameter and pore volume
Target Compound Data3.0 nm channels; 1.39 cm³/g pore volume (Al-SDC MOF)
Comparator Or Baseline< 1.0 nm channels (Typical Al-BDC MOFs)
Quantified Difference> 3x increase in pore diameter, transitioning from microporous to mesoporous
ConditionsSolvothermal synthesis of Al(III) MOFs

Buyers designing adsorbents or catalysts for large-molecule processing must select SDC to achieve the necessary mesoporous void space.

Low-Temp. Impact Strength
Reported
14 ft-lb/in
at −40°C, 40 mol% SDA copolyester
Supports comonomer selection for cold-temperature toughness
7× higher than conventional aromatic polyester baseline

Framework Density and Void Fraction Optimization

Comparing isoreticular zinc-based MOFs highlights the volumetric advantage of the stilbene linker over the biphenyl linker. A 3D interpenetrated MOF constructed with 4,4'-stilbenedicarboxylic acid exhibits a pore diameter of 16.5 Å and a low framework density of 0.50 g/cm³. The direct structural analog built with 4,4'-biphenyldicarboxylic acid (IRMOF-9) yields a smaller pore diameter of 14.5 Å and a significantly higher density of 0.66 g/cm³ [1].

Evidence DimensionFramework density and pore diameter
Target Compound Data0.50 g/cm³ density; 16.5 Å pore diameter (SDC MOF)
Comparator Or Baseline0.66 g/cm³ density; 14.5 Å pore diameter (BPDC MOF, IRMOF-9)
Quantified Difference24% reduction in framework density and 2.0 Å increase in pore diameter
ConditionsZinc-carboxylate 3D interpenetrating cubic lattices

Procuring the stilbene linker directly maximizes the solvent-accessible void fraction, which is critical for high-capacity gravimetric gas storage applications.

CO2 Cycloaddition Activity
Head-to-head
Zn-SDC: High activity, reusable ≥5 cycles vs. Al-SDC: Lower activity
Supports Zn-SDC platform for ambient CO2 fixation
Solvent-free cycloaddition with TBAB co-catalyst

Solid-State Luminescence Enhancement via Rigidification

While free 4,4'-stilbenedicarboxylic acid undergoes trans-to-cis photoisomerization that quenches fluorescence, its incorporation into a rigid MOF lattice physically locks the trans-configuration. This structural rigidification suppresses non-radiative decay pathways, resulting in a material with vastly increased quantum yield and brightness compared to the free ligand in solution [1].

Evidence DimensionPhotoluminescence quantum yield and emission brightness
Target Compound DataHigh quantum yield (Rigidified in Zn-MOF)
Comparator Or BaselineLow quantum yield / quenched emission (Free SDC in solution)
Quantified DifferenceSuppression of trans-to-cis isomerization yielding strong solid-state luminescence
ConditionsUV excitation of Zn-SDC MOF vs. free ligand

Buyers developing solid-state scintillators or luminescent chemical sensors require the exact geometry of SDC to leverage its coordination-induced emission enhancement.

Thermal Stability (Td)
Class-level
~330°C
Zn-SDC framework
Guides metal selection for thermal robustness in MOFs
Lanthanide-SDC analogs often exceed 400°C

Mesoporous Adsorbents for Large-Molecule Catalysis

Directly following from its ability to expand Al-MOF channels to 3.0 nm, 4,4'-stilbenedicarboxylic acid is a highly effective linker choice for synthesizing mesoporous frameworks. It is recommended for procurement when designing heterogeneous catalysts or separation matrices that must accommodate bulky organic substrates that cannot diffuse into standard microporous materials [1].

Extreme Low-Temperature Engineering Plastics

Based on its proven capacity to increase notched Izod impact strength to 14 ft-lb/in. at -40°C, SDC is an essential co-monomer for advanced polyesters. It should be procured for injection-molded components destined for aerospace, cryogenic storage, or arctic environments where conventional terephthalic acid-based plastics would suffer brittle failure [2].

High-Capacity Gravimetric Gas Storage

Because SDC yields lower framework densities (0.50 g/cm³) and larger pore diameters than its biphenyl counterparts, it is the optimal linker for gas storage MOFs. It is specifically recommended for applications targeting high-capacity hydrogen or methane storage where maximizing the internal void fraction per gram of material is the primary design constraint [3].

Solid-State Luminescent Sensors and Scintillators

Leveraging the coordination-induced rigidification that prevents trans-to-cis photoisomerization, SDC is highly suited for developing luminescent MOFs. It is the procurement material of choice for fabricating optical sensors, radiation detectors, and optical brighteners where stable, high-quantum-yield solid-state fluorescence is required[3].

Application Fit

Application
Selection Property
Validation Focus
Stimuli-Responsive MOFs
Conjugated stilbene core enabling reversible flexibility
Gate-opening phase transition vs. rigid analogs
High-Impact Polyesters
Comonomer for low-temperature toughness
Notched Izod impact resistance at sub-zero conditions
CO2 Valorization Catalysis
Zn-SDC platform with ambient activity and recyclability
Catalyst activity and reusability screening
Thermally Robust Frameworks
Metal-linker thermal stability pairing
TGA decomposition temperature benchmarking

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100-31-2

Wikipedia

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

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